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Introduction

Org-26576 is a novel small molecule that was investigated for the treatment of major
depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] It belongs
to the ampakine class of compounds, which act as positive allosteric modulators of the a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The primary
mechanism of action of Org-26576 is the enhancement of glutamatergic neurotransmission, a
key pathway in synaptic plasticity and neuronal communication.[1] Animal studies
demonstrated that Org-26576 potentiates AMPA receptor function, leading to increased release
of brain-derived neurotrophic factor (BDNF), and enhanced neuronal differentiation and
survival.[3] Despite promising early-phase clinical trials, the development of Org-26576 as an
antidepressant was halted after it failed to meet its primary endpoints in a Phase Il trial for
MDD.[3][4] This technical guide provides a comprehensive overview of the available safety and
toxicity data for Org-26576 from both preclinical and clinical studies.

Preclinical Safety and Toxicology

Detailed preclinical toxicology reports for Org-26576 are not publicly available. This is common
for drug candidates that do not proceed to market. However, based on standard

pharmaceutical development protocols and indirect mentions in published literature, a standard
battery of preclinical safety and toxicology studies would have been conducted. These typically
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include in vitro and in vivo assessments of general toxicology, genetic toxicology, safety
pharmacology, and reproductive and developmental toxicity.

One publication notes that animal reproductive toxicity studies were completed, which
subsequently allowed for the inclusion of women in clinical trials.[1] Preclinical studies in rats
demonstrated a dose-dependent inhibition of locomotor hyperactivity.[2] Further animal studies
indicated that Org-26576, in combination with stress, led to a significant increase in total BDNF
MRNA levels in the hippocampus.[5]

Clinical Safety and Tolerability

The clinical safety and tolerability of Org-26576 were evaluated in Phase | studies involving
healthy volunteers (HVs) and patients with MDD.[1]

Maximum Tolerated Dose (MTD)

Two separate Phase | trials established the maximum tolerated dose (MTD) in different
populations. In healthy volunteers, the MTD was determined to be 225 mg administered twice
daily (bid).[1] Interestingly, in patients with MDD, the MTD was found to be double that of
healthy volunteers, at 450 mg bid, despite both groups exhibiting comparable pharmacokinetic
profiles.[1][6]

Adverse Events (AES)

Org-26576 was generally well-tolerated in clinical trials.[1][6] The most frequently reported
treatment-emergent adverse events were dose-dependent and consistent across both healthy
volunteers and patient populations.

Table 1: Summary of Common Adverse Events Reported in Phase | Clinical Trials[1][2]
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Adverse Event

Population

Notes

Dizziness

Healthy Volunteers & MDD

Patients

Most common AE.

Nausea

Healthy Volunteers & MDD

Frequently reported.

Patients

) Healthy Volunteers & MDD
Feeling Drunk Common AE.

Patients

Headache ADHD Patients Frequently reported.

Occurred in 225% of subjects
Somnolence Healthy Volunteers

in the active-treatment group.

o Occurred in 225% of subjects
Postural Dizziness Healthy Volunteers

in the active-treatment group.

Reported in one subject at the
highest dose (600 mg bid).

Akathisia MDD Patients

No clinically relevant safety issues were identified at any dose in either the healthy volunteer or
MDD patient populations.[1] In the MDD trial, two subjects discontinued due to adverse events:
one taking Org-26576 (akathisia at 600 mg bid) and one taking a placebo (tension headache).

[1] In the healthy volunteer study, at doses above 225 mg bid, there were discontinuations due

to nausea, vomiting, and dizziness.[1]

Pharmacokinetics

Org-26576 demonstrated rapid absorption and elimination.[1] It is classified as a
Biopharmaceutics Classification System (BCS) Class | drug.[1]

Table 2: Pharmacokinetic Parameters of Org-26576 in Healthy Volunteers (Fasted State)[1]
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Parameter Value Description

Time to reach maximum
Tmax ~0.5 hours ]
plasma concentration.

t1/2 ~3 hours Elimination half-life.

The intake of a high-fat meal prior to dosing had a notable impact on the pharmacokinetic
profile of Org-26576, increasing the Tmax by approximately 40% and reducing the Cmax by
about 50%.[1]

Mechanism of Action and Signaling Pathways

Org-26576 is a positive allosteric modulator of the AMPA receptor. By binding to an allosteric
site on the receptor, it enhances the glutamate-mediated ion channel opening, thereby
increasing excitatory neurotransmission. This modulation is believed to underlie its therapeutic
potential. The downstream effects of AMPA receptor potentiation by Org-26576 involve the
enhancement of neurotrophic factor activity, particularly BDNF.[1] Activation of the BDNF
pathway is linked to the mTORC1 signaling cascade, which plays a crucial role in synaptic
plasticity and neurogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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